Ripk1-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

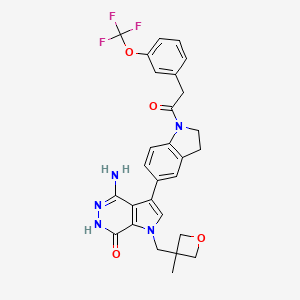

C28H26F3N5O4 |

|---|---|

Molecular Weight |

553.5 g/mol |

IUPAC Name |

4-amino-1-[(3-methyloxetan-3-yl)methyl]-3-[1-[2-[3-(trifluoromethoxy)phenyl]acetyl]-2,3-dihydroindol-5-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |

InChI |

InChI=1S/C28H26F3N5O4/c1-27(14-39-15-27)13-35-12-20(23-24(35)26(38)34-33-25(23)32)17-5-6-21-18(11-17)7-8-36(21)22(37)10-16-3-2-4-19(9-16)40-28(29,30)31/h2-6,9,11-12H,7-8,10,13-15H2,1H3,(H2,32,33)(H,34,38) |

InChI Key |

KFHZLTRBSZRXEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)CN2C=C(C3=C2C(=O)NN=C3N)C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC(=CC=C6)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Ripk1-IN-20: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a crucial checkpoint, and its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of Ripk1-IN-20, a potent and selective inhibitor of RIPK1, in the context of necroptosis.

Mechanism of Action of this compound

This compound is a type-II kinase inhibitor that targets the ATP-binding pocket of RIPK1. Unlike type-I inhibitors that bind to the active conformation of the kinase, this compound preferentially binds to and stabilizes an inactive conformation of RIPK1 known as the "DLG-out" state. This nomenclature refers to the orientation of the Aspartate-Leucine-Glycine (DLG) motif within the activation loop of the kinase. By locking RIPK1 in this inactive state, this compound effectively prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream targets, thereby inhibiting the initiation of the necroptotic signaling cascade.

The Necroptosis Signaling Pathway and the Role of this compound

The canonical necroptosis pathway is typically initiated by extrinsic signals, such as the binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1. This leads to the formation of Complex I at the plasma membrane, which can initiate pro-survival signaling. However, under conditions where caspase-8 activity is inhibited, a switch to a pro-death signaling pathway occurs, leading to the formation of a cytosolic complex known as the necrosome or Complex IIb.

The key components of the necrosome are RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Within this complex, RIPK1 and RIPK3, which both contain a RIP Homotypic Interaction Motif (RHIM), interact and undergo reciprocal phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, oligomerized MLKL forms pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.

This compound intervenes at the critical early step of this cascade. By binding to RIPK1 and preventing its kinase activity, it blocks the formation and activation of the necrosome. This prevents the downstream phosphorylation of RIPK3 and MLKL, effectively halting the execution of necroptosis.

Quantitative Data for this compound

The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Species | Reference |

| IC50 (RIPK1 Kinase) | 59.8 nM | Biochemical Kinase Assay | Not Specified | [1] |

| EC50 (Necroptosis) | 1.06–4.58 nM | Cellular Necroptosis Assay | Human, Mouse | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RIPK1 inhibitors. Below are representative protocols for key experiments used to characterize the activity of compounds like this compound.

Experimental Workflow

The general workflow for characterizing a RIPK1 inhibitor involves a multi-step process, starting from a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess its efficacy in a biological context, and finally, target engagement and downstream signaling analysis.

RIPK1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human RIPK1 (e.g., BPS Bioscience, Cat. No. 79334)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

This compound or other test compounds

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).

-

Add 20 µL of a master mix containing RIPK1 enzyme and MBP substrate in assay buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cellular Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to cell death.

Materials:

-

A cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells, mouse L929 fibrosarcoma cells, or human U937 monocytic cells)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Human or mouse TNFα

-

SMAC mimetic (e.g., Birinapant or LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7571)

-

White, opaque 96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

-

Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM - 1 µM), and z-VAD-fmk (e.g., 20-50 µM).

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.

Western Blot Analysis of RIPK1 and MLKL Phosphorylation

This technique is used to detect the phosphorylation status of key necroptosis signaling proteins, which is indicative of their activation.

Materials:

-

Cells treated as described in the cellular necroptosis assay.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit for protein quantification.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies specific for total RIPK1, phospho-RIPK1 (Ser166), total MLKL, and phospho-MLKL (Ser358).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Immunoprecipitation of the Necrosome Complex

This method is used to isolate the necrosome complex and analyze its components, confirming the inhibitory effect of this compound on its formation.

Materials:

-

Cells treated to induce necroptosis in the presence or absence of this compound.

-

Immunoprecipitation (IP) lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer) with protease and phosphatase inhibitors.

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

-

Materials for Western blot analysis as described above.

Procedure:

-

Lyse the treated cells in IP lysis buffer.

-

Pre-clear the lysates by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, and MLKL to assess the composition of the necrosome.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity, acting through the stabilization of the inactive "DLG-out" conformation. This mechanism effectively blocks the initiation of the necroptotic cascade, preventing the formation of the necrosome and subsequent cell death. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel RIPK1 inhibitors, facilitating further research and drug development in the field of necroptosis-mediated diseases.

References

The Discovery and Chemical Properties of Ripk1-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical properties of Ripk1-IN-20, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the compound's mechanism of action, summarizes its key quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation, cell survival, and programmed cell death.[1] One of the key pathways regulated by RIPK1 is necroptosis, a form of regulated necrosis that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade, making it a prime therapeutic target for the development of novel anti-inflammatory agents.

Discovery of this compound

This compound, also referred to as compound 20 in the primary literature, was identified through a structure-based drug design and lead optimization program aimed at developing potent and selective type-II kinase inhibitors of RIPK1.[1] The discovery process involved the screening of a chemical library and subsequent optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. The co-crystal structure of this compound in complex with the RIPK1 kinase domain has been determined (PDB ID: 8I2N), providing valuable insights into its binding mode.[1]

Chemical Properties of this compound

The chemical structure and key properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 2-(1H-Indazol-6-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide |

| CAS Number | 3026543-19-8 |

| Molecular Formula | C₁₆H₁₂F₃N₃O₂ |

| Molecular Weight | 347.28 g/mol |

| Appearance | Solid |

Quantitative Data

The inhibitory activity of this compound against RIPK1 kinase and its ability to block necroptosis in cellular assays have been quantified.

Table 1: In Vitro Activity of this compound

| Assay | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assay | Human RIPK1 | IC₅₀ | 59.8 nM | [1] |

| Cellular Necroptosis Assay | Human HT-29 cells | EC₅₀ | 1.06 - 4.58 nM | [1] |

| Cellular Necroptosis Assay | Murine L929 cells | EC₅₀ | 1.06 - 4.58 nM | [1] |

Mechanism of Action

This compound is a type-II kinase inhibitor of RIPK1.[1] Unlike type-I inhibitors that bind to the active conformation of the kinase, type-II inhibitors bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding often leads to higher selectivity as it exploits a less conserved allosteric pocket adjacent to the ATP-binding site. The co-crystal structure of this compound with RIPK1 confirms its binding to the inactive conformation, thereby preventing the kinase from adopting its active state and initiating the downstream signaling cascade that leads to necroptosis.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly provided in the primary literature, the general synthetic scheme for this class of compounds involves the coupling of a substituted indazole acetic acid with a substituted aniline.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.[2][3]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2.5 µL of the compound dilutions.

-

Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (HT-29 Cells)

This cell-based assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.[1]

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Human Tumor Necrosis Factor-alpha (TNFα)

-

SM-164 (a SMAC mimetic)

-

z-VAD-FMK (a pan-caspase inhibitor)

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well plates

Procedure:

-

Seed HT-29 cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the compound dilutions for 1 hour.

-

Induce necroptosis by adding a mixture of TNFα (e.g., 20 ng/mL), SM-164 (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

-

Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add an equal volume of CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

-

Calculate the percent cell viability for each compound concentration relative to untreated controls and determine the EC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: RIPK1 Signaling Pathway and Point of Intervention by this compound.

Experimental Workflow

Caption: Experimental Workflow for the Characterization of this compound.

Logical Relationship: Mechanism of Action

Caption: Mechanism of Action of this compound as a Type-II Kinase Inhibitor.

References

Ripk1-IN-20: A Technical Guide to its Inhibition of RIPK1 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate in response to inflammatory stimuli, playing a pivotal role in the regulation of necroptosis, apoptosis, and inflammatory pathways.[1][2][3][4][5][6][7] Its kinase activity is a key driver of programmed cell death and has been implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases. Consequently, the development of specific RIPK1 inhibitors is a significant area of therapeutic interest.[1][3][8][9] This technical guide provides an in-depth overview of Ripk1-IN-20, a potent inhibitor of RIPK1 kinase activity, summarizing its quantitative effects and detailing the experimental methodologies used for its characterization.

This compound: Quantitative Profile

This compound demonstrates significant and specific inhibitory activity against RIPK1 kinase. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Description |

| IC50 | 59.8 nM | The half-maximal inhibitory concentration of this compound against RIPK1 kinase activity in a biochemical assay. |

| EC50 | 1.06–4.58 nM | The half-maximal effective concentration of this compound in blocking TNFα-induced necroptosis in human and mouse cell lines. |

Mechanism of Action

This compound exerts its effect by directly targeting the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis. The precise binding mode of this compound to the RIPK1 kinase domain has not been publicly disclosed in the reviewed literature. However, like many kinase inhibitors, it is hypothesized to bind within the ATP-binding pocket, preventing the transfer of phosphate and thereby inhibiting kinase function.

Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in necroptosis and apoptosis signaling and the proposed mechanism of action for this compound.

References

- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of RIPK1 Inhibition in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroinflammation, driven by microglia, is increasingly recognized as a critical component of AD pathogenesis. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key mediator of this inflammatory response and a promising therapeutic target. This technical guide explores the therapeutic potential of inhibiting RIPK1 in Alzheimer's disease, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways. While the specific compound "Ripk1-IN-20" is not prominently featured in the current body of research, this guide will focus on the well-characterized effects of potent RIPK1 inhibitors such as Necrostatin-1s (Nec-1s) and others that have been investigated in the context of AD.

The Role of RIPK1 in Alzheimer's Disease Pathogenesis

RIPK1 is a serine/threonine kinase that acts as a critical signaling node in cellular pathways regulating inflammation and cell death, including necroptosis.[1][2][3] In the context of Alzheimer's disease, RIPK1 is highly expressed in microglia within the human brain.[4][5][6] Its activation is linked to the promotion of a disease-associated microglial (DAM) phenotype, which is characterized by a pro-inflammatory state and reduced phagocytic capacity.[4][5][6] This impairment in microglial function contributes to the accumulation of Aβ plaques and exacerbates neuroinflammation, creating a vicious cycle that drives disease progression.[4][5][6]

Inhibition of RIPK1 kinase activity has been shown to have multiple neuroprotective effects in preclinical models of AD.[7][8] These benefits include a reduction in amyloid burden, decreased levels of pro-inflammatory cytokines, and improved cognitive function.[4][5][6][8] Mechanistically, RIPK1 inhibition appears to shift microglia from a detrimental pro-inflammatory state to a more neuroprotective phenotype, enhancing their ability to clear Aβ plaques.[4][5][6] Furthermore, by blocking necroptosis, RIPK1 inhibitors may directly protect neurons from cell death.[1]

Quantitative Data on RIPK1 Inhibition in Preclinical AD Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of RIPK1 inhibitors in mouse models of Alzheimer's disease.

Table 1: Effects of RIPK1 Inhibition on Amyloid Pathology

| Compound | Mouse Model | Treatment Duration | Reduction in Aβ Plaque Burden | Reference |

| Necrostatin-1s | APP/PS1 | 1 month | Significant reduction in Thioflavin S-positive plaques | [4] |

| Necrostatin-1s | APP/PS1 | Not specified | Reduced Aβ plaque burden | [8] |

| Necrostatin-1s | 5XFAD | Not specified | Reduced cell loss | [8] |

Table 2: Effects of RIPK1 Inhibition on Neuroinflammation

| Compound | Mouse Model | Outcome Measure | Result | Reference |

| Necrostatin-1s | APP/PS1 | Pro-inflammatory Cytokine Levels | Significant reduction | [8] |

| RIPK1 Inhibition | APP/PS1 | Microglial Cst7 Expression (DAM marker) | Reduced expression | [4][5] |

| RIPK1 Inhibition | General Neuroinflammation Models | M1 to M2 microglial shift | Promoted M2 phenotype | [1] |

Table 3: Effects of RIPK1 Inhibition on Cognitive Function

| Compound | Mouse Model | Behavioral Test | Outcome | Reference |

| Necrostatin-1s | APP/PS1 | Spatial Memory Tests | Improved performance | [8] |

| RIPK1 Inhibition (genetic) | APP/PS1 | Not specified | Reduced memory deficits | [4][5][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of RIPK1 inhibitors in Alzheimer's disease models.

Animal Models and Drug Administration

-

Mouse Models: The most commonly used mouse model is the APP/PS1 transgenic mouse, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque deposition and cognitive deficits.[4][5][6] The 5XFAD mouse model is also utilized.[8]

-

Drug Administration: RIPK1 inhibitors, such as Necrostatin-1s, are typically administered systemically, for example, via intraperitoneal injections or oral gavage. Treatment duration in studies has ranged from one to several months.[4]

Immunohistochemistry for Aβ Plaque Analysis

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.

-

Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat.

-

Staining:

-

For total Aβ plaques, sections are incubated with an anti-Aβ antibody (e.g., 6E10).

-

For dense-core plaques, sections are stained with Thioflavin S.

-

-

Imaging and Quantification: Stained sections are imaged using a fluorescence or confocal microscope. Plaque burden is quantified by calculating the percentage of the stained area in specific brain regions (e.g., cortex and hippocampus) using image analysis software.

Measurement of Inflammatory Cytokines

-

Tissue Homogenization: Brain tissue from specific regions is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Behavioral Testing for Cognitive Function

-

Morris Water Maze: This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

-

Y-Maze: This test assesses short-term spatial working memory. The test is based on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: RIPK1 signaling cascade in the context of Alzheimer's disease.

Caption: A typical experimental workflow for evaluating RIPK1 inhibitors in AD mouse models.

Caption: The logical framework for the therapeutic targeting of RIPK1 in Alzheimer's disease.

Future Directions and Clinical Outlook

The preclinical evidence strongly supports the targeting of RIPK1 as a novel therapeutic strategy for Alzheimer's disease.[4][5][6][9] Several small molecule RIPK1 inhibitors are now advancing into clinical trials for various inflammatory and neurodegenerative conditions, including AD.[2][7] Future research should focus on:

-

Identifying the optimal therapeutic window: Determining the most effective stage of the disease to initiate RIPK1 inhibitor therapy.

-

Long-term safety and efficacy: Evaluating the long-term effects of RIPK1 inhibition in chronic neurodegenerative conditions.

-

Biomarker development: Identifying biomarkers to monitor the target engagement and therapeutic response to RIPK1 inhibitors in clinical trials.

References

- 1. Frontiers | Targeting necroptosis in Alzheimer’s disease: can exercise modulate neuronal death? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. DSpace [repository.escholarship.umassmed.edu]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. researchgate.net [researchgate.net]

Ripk1-IN-20 and the Therapeutic Potential of RIPK1 Inhibition in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is characterized by chronic, relapsing inflammation of the gastrointestinal tract. Current therapeutic strategies, while effective for many, have limitations related to efficacy, loss of response, and adverse effects, underscoring the need for novel therapeutic targets. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in signaling pathways that control inflammation and cell death, making it an attractive target for IBD intervention. This technical guide provides an in-depth overview of the rationale and evidence for targeting RIPK1 in IBD, with a focus on the potential of specific inhibitors like Ripk1-IN-20. While in vivo data for this compound in IBD models is not yet publicly available, its potent in vitro activity warrants an examination of the broader class of RIPK1 inhibitors to understand its potential. This document details the mechanism of action, summarizes key preclinical and clinical data for representative RIPK1 inhibitors, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

Introduction to this compound and the Rationale for RIPK1 Inhibition

This compound is a potent and specific inhibitor of RIPK1 kinase activity. Commercially available data indicates its strong in vitro profile, capable of blocking TNFα-induced necroptosis in both human and murine cell lines.

| Compound | Target | IC50 | EC50 (Anti-necroptosis) |

| This compound | RIPK1 Kinase | 59.8 nM[1][2][3] | 1.06–4.58 nM[1][2][3] |

The kinase activity of RIPK1 is a key driver of necroptosis, a pro-inflammatory form of programmed cell death implicated in the pathogenesis of IBD. By inhibiting this activity, compounds like this compound have the potential to mitigate the inflammatory cascade and tissue damage characteristic of the disease. While in vivo studies for this compound have not been published, extensive research on other RIPK1 inhibitors, such as GSK2982772 and Necrostatin-1, provides a strong foundation for its potential as an IBD therapeutic.

The Role of RIPK1 in IBD Pathogenesis: A Signaling Nexus

RIPK1 is a serine/threonine kinase that functions as a central regulator of cellular stress and inflammatory responses, particularly downstream of the tumor necrosis factor receptor 1 (TNFR1). Its role is multifaceted, acting as both a scaffold for pro-survival signals and, through its kinase activity, a trigger for cell death and inflammation.

-

Pro-Survival Scaffolding Function: In the initial response to TNFα binding to TNFR1, RIPK1 is recruited to form Complex I at the cell membrane. Here, it acts as a scaffold, becoming ubiquitinated, which leads to the activation of the NF-κB and MAPK pathways. These pathways promote the expression of pro-survival and pro-inflammatory genes.[4][5]

-

Kinase-Dependent Cell Death and Inflammation: When the pro-survival signaling is compromised, RIPK1 can dissociate from the membrane and form cytosolic cell death-inducing complexes.

-

Complex IIa (Apoptosis): RIPK1 can interact with FADD and Caspase-8 to trigger apoptosis (programmed cell death).[4]

-

Complex IIb (Necrosome): In the absence of active Caspase-8, RIPK1 kinase activity becomes critical. It auto-phosphorylates and recruits RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This leads to the formation of the "necrosome."[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death, or necroptosis. This releases damage-associated molecular patterns (DAMPs), fueling a potent inflammatory response.[6][7]

-

In the context of IBD, elevated levels of TNFα create a microenvironment where the kinase-dependent functions of RIPK1 can become pathogenic, driving intestinal epithelial cell death and perpetuating inflammation.[8][9]

Preclinical Evidence for RIPK1 Inhibition in IBD Models

Multiple preclinical studies using various animal models of colitis have demonstrated the therapeutic potential of RIPK1 kinase inhibition.

Quantitative Data from In Vivo Colitis Models

The efficacy of RIPK1 inhibitors has been most extensively studied in the dextran sulfate sodium (DSS)-induced colitis model, which mimics features of ulcerative colitis, and the T-cell transfer model of colitis, which reflects aspects of Crohn's disease.

Table 1: Efficacy of RIPK1 Inhibitors in the DSS-Induced Colitis Model

| Compound | Model | Key Findings | Reference |

| Necrostatin-1 (Nec-1) | Acute DSS-induced colitis in mice | - Significantly reduced weight loss compared to vehicle.- Increased colon length vs. DSS control.- Decreased bleeding and diarrhea scores.- Reduced serum IL-6 levels. | [6][7] |

| GSK2982772 | DSS-induced colitis in mice | - Ameliorated intestinal barrier injury.- Reduced disruption of tight junctions.- Suppressed release of chemokines and adhesion molecules from damaged IECs. | [10] |

| Necrosis Inhibitor (NI) | Chronic DSS-induced colitis in mice | - Significantly improved Disease Activity Index (DAI) score.- Significantly longer colon length vs. DSS group (73.3 ± 9.9 mm vs. 49.8 ± 5.0 mm for 30mg/kg).- Reduced histological colitis scores.- Significantly reduced TNF-α mRNA levels in the colon. | [11] |

Table 2: Efficacy of RIPK1 Inhibitors in the T-Cell Transfer Colitis Model

| Compound | Model | Key Findings | Reference |

| GSK547 | CD4+CD45RBhigh T-cell transfer into SCID mice | - Significantly reduced weight loss and colonic shortening.- Markedly decreased endoscopic and histological scores of colitis.- Reduced colonic protein expression of IFN-γ, IL-17A, TNF-α, CXCL-1, IL-6, and IL-12/23p40. | [12] |

Clinical Development of RIPK1 Inhibitors: The Case of GSK2982772

GSK2982772 is the most clinically advanced RIPK1 inhibitor for which data in IBD is available. It has undergone Phase I studies in healthy volunteers and a Phase IIa study in patients with active ulcerative colitis.

Pharmacokinetics and Safety in Healthy Volunteers

A first-in-human, randomized, placebo-controlled study evaluated single ascending doses (0.1-120 mg) and repeat doses (20 mg QD to 120 mg BID for 14 days) of GSK2982772.[13][14][15]

Table 3: Summary of Phase I Data for GSK2982772 in Healthy Volunteers

| Parameter | Finding | Reference |

| Safety & Tolerability | Generally safe and well-tolerated. Most common AEs were mild contact dermatitis and headache. No deaths or serious AEs reported. | [13] |

| Pharmacokinetics (PK) | Approximately linear PK over the dose range studied. No evidence of drug accumulation upon repeat dosing. | [13] |

| Target Engagement (TE) | >90% RIPK1 target engagement achieved over a 24-hour period for the 60 mg and 120 mg BID dosing regimens. | [13] |

Phase IIa Efficacy and Safety in Ulcerative Colitis

A multicenter, randomized, double-blind, placebo-controlled study (NCT02903966) investigated GSK2982772 in patients with active UC.[8][9][16][17]

Table 4: Summary of Phase IIa Data for GSK2982772 in Ulcerative Colitis

| Parameter | Design | Key Findings | Reference |

| Dosing | Randomized 2:1 to GSK2982772 (60 mg TID) or placebo for 42 days, followed by an open-label extension. | - Safety: Generally well-tolerated with no new safety concerns. Most AEs were mild; headache was most frequent (33% in GSK2982772 group vs. 17% in placebo).- Distribution: Well distributed into colonic tissue, with concentrations in biopsy samples generally higher than in plasma.- Efficacy: No significant differences observed between treatment and placebo groups for histological disease activity or clinical efficacy endpoints (e.g., Mayo endoscopic score). | [8][9][17][18] |

| Primary Outcome | Safety and Tolerability | Conclusion: While safe, GSK2982772 monotherapy at the tested dose did not demonstrate efficacy in patients with active UC. | [8][9] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the therapeutic potential of RIPK1 inhibitors. Below are representative protocols for key preclinical models.

DSS-Induced Colitis Model

This model is used to induce acute or chronic colitis that resembles human ulcerative colitis, characterized by damage to the intestinal epithelial barrier.

-

Animals: 8-week-old male C57BL/6 mice.

-

Induction of Colitis: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS; MW 36,000-50,000) in the drinking water for 7 consecutive days.[11]

-

Treatment Protocol:

-

Prepare the RIPK1 inhibitor (e.g., Necrostatin-1) in a vehicle such as 10% DMSO in saline.

-

Administer the inhibitor via intraperitoneal (i.p.) injection daily, starting from day 0 of DSS administration. A typical dose for Necrostatin-1 is 10 mg/kg.[19]

-

A vehicle control group (receiving 10% DMSO only) and a healthy control group (no DSS, no treatment) must be included.

-

-

Monitoring and Endpoints:

-

Daily: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

-

Endpoint (Day 8-10): Euthanize mice, measure colon length from the cecum to the anus.

-

Histology: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.

-

Cytokine Analysis: Homogenize a colon segment to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or mRNA levels by RT-qPCR.[11]

-

CD4+CD45RBhigh T-Cell Transfer Colitis Model

This model mimics the T-cell-driven pathology of Crohn's disease.[20]

-

Animals:

-

Cell Isolation:

-

Isolate spleens from donor mice and prepare a single-cell suspension.

-

Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).

-

Stain enriched cells with fluorescently-labeled antibodies against CD4 and CD45RB.

-

Using fluorescence-activated cell sorting (FACS), isolate the CD4+CD45RBhigh population (naive T-cells).[12][21]

-

-

Induction of Colitis:

-

Treatment Protocol:

-

Begin treatment when mice exhibit initial signs of colitis (e.g., ~5% body weight loss).

-

Administer the RIPK1 inhibitor (e.g., GSK547 at 30 mg/kg) or vehicle orally once or twice daily.[12]

-

-

Monitoring and Endpoints:

-

Weekly: Monitor body weight.

-

Endpoint (e.g., 3-4 weeks post-treatment):

-

Perform in vivo endoscopy to score mucosal damage.

-

Euthanize and harvest colon for length measurement and histological scoring.

-

Isolate lamina propria lymphocytes to analyze T-cell populations (e.g., Th1, Th17) by flow cytometry.

-

Analyze colonic tissue for cytokine protein levels.[12]

-

-

Ex Vivo Human IBD Explant Culture

This model provides a translational bridge by using patient-derived tissue to assess a drug's direct effect on the human disease microenvironment.[22][23]

-

Tissue Acquisition: Obtain mucosal biopsies from the inflamed intestine of IBD patients undergoing routine endoscopy. All procedures require informed consent and ethical approval.[24]

-

Culture Protocol:

-

Immediately place biopsies in culture medium (e.g., serum-free HL1 medium with glutamine and antibiotics).

-

Place individual biopsies in a 24-well plate.

-

Add the RIPK1 inhibitor at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).[24]

-

-

Analysis:

-

Culture the explants for 24 hours.

-

Collect the culture supernatant.

-

Measure the concentration of a panel of inflammatory mediators (e.g., TNFα, IL-6, IL-1β, IL-17A, IFNγ) using a multiplex immunoassay (e.g., Luminex) or ELISA.[12][23]

-

Calculate the percentage of cytokine inhibition for the drug-treated samples relative to the vehicle control.

-

Conclusion and Future Directions

The inhibition of RIPK1 kinase activity represents a compelling and mechanistically sound strategy for the treatment of Inflammatory Bowel Disease. Preclinical data from various IBD models consistently demonstrate that blocking this pathway can ameliorate intestinal inflammation and tissue damage. Potent inhibitors like this compound, with strong in vitro anti-necroptotic activity, are promising candidates for further investigation.

However, the clinical translation has proven challenging, as evidenced by the lack of efficacy of GSK2982772 monotherapy in a Phase IIa trial for ulcerative colitis.[8][9] This outcome highlights several key considerations for the future development of RIPK1 inhibitors:

-

Patient Selection: The role of necroptosis may be more prominent in specific subsets of IBD patients. Identifying biomarkers to enrich for patients most likely to respond to RIPK1 inhibition could be critical.

-

Combination Therapy: RIPK1 inhibitors may be more effective in combination with other agents, such as TNF blockers, where they could potentially restore response or allow for dose reduction.

-

Compound Properties: The development of gut-restricted inhibitors could maximize local efficacy in the intestine while minimizing potential systemic side effects.[25]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RIPK1-IN-20_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 10. RIPK1 inhibitor ameliorates colitis by directly maintaining intestinal barrier homeostasis and regulating following IECs-immuno crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Necrosis Inhibitor on Dextran Sulfate Sodium Induced Chronic Colitis Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 18. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. reprocell.com [reprocell.com]

- 23. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A novel gut-restricted RIPK1 inhibitor, SZ-15, ameliorates DSS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of a Potent and Selective RIPK1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. The methodologies and data presented herein are synthesized from publicly available research on various RIPK1 inhibitors and are intended to serve as a detailed resource for professionals in the field of drug discovery and development.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular processes of inflammation and cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[3][4] Consequently, the development of potent and selective RIPK1 inhibitors has emerged as a promising therapeutic strategy.[3][4][5] This guide details the in vitro assays and data interpretation necessary to characterize the potency and selectivity of a novel RIPK1 inhibitor.

Data Presentation: Potency and Selectivity Profile

The in vitro characterization of a RIPK1 inhibitor involves determining its potency against the target kinase and its selectivity across the human kinome. The following table summarizes representative data for various published RIPK1 inhibitors, illustrating the typical quantitative metrics used.

| Compound/Inhibitor | Assay Type | Target | IC50/EC50 (nM) | Kinase Selectivity (at 1-10 µM) | Reference |

| RI-962 | ADP-Glo | Human RIPK1 | 5.9 | Highly selective against a panel of 408 kinases. Only MLK3 showed significant inhibition (IC50 = 3.75 µM). | [6] |

| PK68 | In vitro kinase assay | Human RIPK1 | ~90 | Highly selective against a panel of 369 kinases. | [7] |

| GSK3145095 (6) | P33 radiolabeled assay / KINOMEscan | Human RIPK1 | N/A | Complete kinase selectivity against 359 and 456 kinases, respectively. | [8] |

| ZB-R-55 | ADP-Glo / 33P-radiolabeled assay | Human RIPK1 | 5.7 / 16 | <30% inhibition against Reaction Biology Corp and Eurofins kinase panels at 1 µM. | [9] |

| Nec-1 | ADP-Glo | Human RIPK1 | Comparable to AZ'902 | Almost exclusive selectivity for RIPK1. | [4][10] |

| UAMC-3861 (22) | Cellular Necroptosis Assay | Human RIPK1 | 1.1 (necroptosis inhibition) | Selective over PERK. | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's characteristics. Below are protocols for key in vitro experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.

Protocol:

-

Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the RIPK1 enzyme, the test inhibitor at various concentrations, and the substrate.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target protein in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a luminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the active site of the target protein). When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-RIPK1 fusion protein.

-

Assay Setup:

-

Plate the transfected cells in a 96-well plate.

-

Add the NanoBRET™ fluorescent tracer to the cells.

-

Add the test inhibitor at various concentrations.

-

Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

-

-

BRET Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-enabled plate reader.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The BRET ratio is then plotted against the inhibitor concentration to determine the cellular IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of an inhibitor against a large panel of human kinases.

Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. A test compound is profiled against a large panel of kinases (e.g., over 450). The amount of the test compound that binds to each kinase is measured by quantifying the amount of an immobilized active-site directed ligand that is displaced by the test compound. The results are reported as the percent of the kinase that is bound by the test compound at a specific concentration.

Protocol:

-

Compound Submission: Provide the test inhibitor at a specified concentration (e.g., 10 µM).

-

Assay Performance: The compound is screened against the KINOMEscan™ panel of human kinases.

-

Data Analysis: The results are typically presented as the percentage of the control (%Ctrl), where a lower %Ctrl indicates stronger binding of the inhibitor to the kinase. The data can be visualized as a dendrogram of the human kinome, providing a clear picture of the inhibitor's selectivity. For kinases showing significant inhibition, follow-up IC50 or Kd determinations can be performed.

Mandatory Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).[1]

Caption: Simplified RIPK1 signaling pathway downstream of TNFR1.

Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of experiments for characterizing a novel RIPK1 inhibitor, from initial biochemical screening to detailed cellular and selectivity profiling.

Caption: Workflow for in vitro characterization of a RIPK1 inhibitor.

Conclusion

The in vitro characterization of a RIPK1 inhibitor requires a multi-faceted approach, combining biochemical and cellular assays to robustly determine its potency and selectivity. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of novel RIPK1 inhibitors, which is a critical step in the development of new therapeutics for a variety of diseases. The use of standardized assays and clear data presentation, as outlined here, ensures the generation of high-quality, reproducible data essential for advancing promising candidates into further preclinical and clinical development.

References

- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 6. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 12. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

Investigating the Impact of Ripk1 Inhibition on Cellular Models of Sepsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, often characterized by a cytokine storm and extensive cell death. Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) has emerged as a critical regulator of these processes, playing a dual role in both promoting cell survival through NF-κB signaling and mediating cell death via apoptosis and necroptosis. This technical guide explores the impact of Ripk1 inhibition in cellular models of sepsis, providing a framework for investigating novel therapeutic strategies targeting this kinase. While specific data for the inhibitor Ripk1-IN-20 is not extensively available in public literature, this document leverages data from widely studied Ripk1 inhibitors, such as Necrostatin-1s, and genetic models to delineate the expected effects and provide detailed experimental protocols.

Introduction to Ripk1 in Sepsis

Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) is a key signaling node that integrates signals from various upstream receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptor 1 (TNFR1), both of which are central to the pathophysiology of sepsis.[1][2] The cellular response to Ripk1 activation is highly context-dependent and is largely determined by its post-translational modifications, particularly ubiquitination and phosphorylation.

-

Pro-survival Signaling: In the canonical NF-κB pathway, Ripk1 acts as a scaffold, leading to the transcription of pro-survival and pro-inflammatory genes.[3][4]

-

Pro-death Signaling: The kinase activity of Ripk1 is crucial for the induction of programmed cell death pathways, including apoptosis and necroptosis.[2][3][4] Necroptosis, a form of regulated necrosis, is particularly relevant in sepsis as it leads to the release of damage-associated molecular patterns (DAMPs), which can amplify the inflammatory response.[5]

Given its central role in mediating inflammation and cell death, pharmacological inhibition of Ripk1 kinase activity presents a promising therapeutic strategy for mitigating the detrimental effects of sepsis.

Key Signaling Pathways

The signaling cascades initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of sepsis, and TNF-α are critical in understanding the role of Ripk1.

TLR4 Signaling Pathway

LPS is primarily recognized by TLR4, initiating a signaling cascade that leads to the production of inflammatory cytokines. Ripk1 is a key component of the TRIF-dependent arm of TLR4 signaling.

TNFR1 Signaling and Necroptosis

Upon binding of TNF-α to TNFR1, a signaling complex is formed that can lead to either cell survival or cell death. In the context of sepsis, and particularly when caspase-8 is inhibited, Ripk1 kinase activity can lead to the formation of the necrosome, a complex of Ripk1 and Ripk3, which ultimately results in necroptotic cell death mediated by MLKL.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the impact of Ripk1 inhibition in a cellular model of sepsis using macrophages.

Cell Culture and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

This compound (or other Ripk1 inhibitor, e.g., Necrostatin-1s).

-

Pan-caspase inhibitor (e.g., z-VAD-FMK).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

Propidium Iodide (PI) for cell death analysis.

-

Experimental Workflow: Cytokine Production Assay

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for adherence.[1]

-

Inhibitor Pre-treatment: The following day, remove the culture medium and pre-treat the cells with varying concentrations of this compound (or another Ripk1 inhibitor) for 1 hour.[6][7]

-

LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL.[1]

-

Incubation: Incubate the plate for a specified period, typically 6 to 24 hours, depending on the cytokine of interest.[7]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7]

Experimental Workflow: Necroptosis Assay

To specifically induce and measure necroptosis, co-treatment with a pan-caspase inhibitor is often required to block apoptosis.

Detailed Protocol:

-

Cell Seeding and Pre-treatment: Follow steps 1 and 2 as described in the cytokine production assay.

-

Induction of Necroptosis: Treat the cells with LPS (e.g., 100 ng/mL) in the presence of a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[8]

-

Incubation: Incubate for 24 hours.

-

Cell Death Assessment:

-

Fluorescence Microscopy: Stain the cells with Propidium Iodide (PI), which enters cells with compromised membranes, and a nuclear counterstain like Hoechst. Capture images using a fluorescence microscope and quantify the percentage of PI-positive (necroptotic) cells.[8]

-

Flow Cytometry: Harvest the cells, stain with PI, and analyze using a flow cytometer to quantify the percentage of dead cells.

-

Data Presentation: Expected Outcomes of Ripk1 Inhibition

Based on studies using Ripk1 inhibitors (like Necrostatin-1s) and kinase-dead Ripk1 models, the following outcomes are anticipated when using an effective Ripk1 inhibitor such as this compound in cellular models of sepsis.

Effect on Inflammatory Cytokine Production

Inhibition of Ripk1 kinase activity is expected to reduce the production of key pro-inflammatory cytokines in response to LPS stimulation.

| Treatment Group | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Reference |

| Control (no treatment) | Baseline | Baseline | N/A |

| LPS (100 ng/mL) | 100% | 100% | N/A |

| LPS + Ripk1 Inhibitor | Reduced | Reduced | [9][10] |

| Ripk1 Kinase-Dead Macrophages + LPS | Significantly Reduced | Significantly Reduced | [8] |

Effect on Necroptosis

Ripk1 inhibition is expected to protect macrophages from necroptotic cell death induced by LPS in the presence of a caspase inhibitor.

| Treatment Group | % PI-Positive Cells (Necroptosis) | Reference |

| Control | Baseline | N/A |

| LPS + z-VAD | Increased | [8] |

| LPS + z-VAD + Ripk1 Inhibitor | Significantly Reduced | [8] |

| Ripk1 Kinase-Dead Macrophages + LPS + z-VAD | Significantly Reduced | [8] |

Conclusion

Investigating the impact of this compound and other Ripk1 inhibitors in cellular models of sepsis provides a robust platform for preclinical drug development. The experimental protocols detailed in this guide offer a systematic approach to quantifying the effects of Ripk1 inhibition on key pathological features of sepsis, namely excessive cytokine production and necroptotic cell death. The expected reduction in these inflammatory and cell death markers with Ripk1 inhibition underscores the therapeutic potential of targeting this kinase in sepsis and other inflammatory diseases. Further studies are warranted to translate these in vitro findings into in vivo models and ultimately to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. K45A mutation of RIPK1 results in poor necroptosis and cytokine signaling in macrophages, which impacts inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

Methodological & Application

Application Notes and Protocols for Ripk1-IN-20 in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-20, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of RIPK1-mediated signaling pathways, particularly necroptosis and inflammation.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[2][3][4][5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis, and for RIPK1-dependent apoptosis.[7][8][9] By inhibiting RIPK1 kinase activity, this compound can be used to dissect the role of RIPK1 in these processes and as a potential therapeutic agent in diseases driven by excessive necroptosis and inflammation.[5][8]

Mechanism of Action:

This compound potently inhibits the kinase activity of RIPK1 with an IC50 value of 59.8 nM.[1] This inhibition prevents the autophosphorylation of RIPK1 at key residues like Ser166, which is a critical step for its activation and the subsequent recruitment and activation of RIPK3.[3][8] The formation of the RIPK1-RIPK3 necrosome is a central event in the execution of necroptosis.[7][8] By blocking this initial step, this compound effectively abrogates the downstream signaling cascade that leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), its oligomerization, and translocation to the plasma membrane, which ultimately results in cell lysis.[3][7] In primary human and mouse cells, this compound has been shown to block TNFα-induced necroptosis with an EC50 ranging from 1.06 to 4.58 nM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and provide a general reference for working concentrations of reagents commonly used to induce necroptosis in primary cell cultures.

Table 1: this compound Activity

| Parameter | Value | Cell Types | Reference |

| IC50 (RIPK1 Kinase Inhibition) | 59.8 nM | Biochemical Assay | [1] |

| EC50 (TNFα-induced Necroptosis Inhibition) | 1.06 - 4.58 nM | Human and Mouse Cells | [1] |

Table 2: Typical Reagent Concentrations for Inducing Necroptosis in Primary Cells

| Reagent | Typical Working Concentration | Purpose | Reference |

| TNFα (Tumor Necrosis Factor-alpha) | 10 - 100 ng/mL | Initiates necroptosis signaling cascade | [10][11] |

| z-VAD-FMK (pan-caspase inhibitor) | 20 - 50 µM | Inhibits apoptosis, shunting the pathway towards necroptosis | [10][11] |

| SMAC mimetics (e.g., LCL161, Birinapant) | 100 nM - 1 µM | Antagonize cIAP1/2, promoting RIPK1 kinase activation | [11] |

| Necrostatin-1 (Nec-1s, another RIPK1 inhibitor) | 10 - 30 µM | Positive control for RIPK1 kinase inhibition | [10][11] |

Signaling Pathways and Experimental Workflow

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling pathways, leading to cell survival, apoptosis, or necroptosis. This compound specifically targets the kinase activity of RIPK1, thereby inhibiting the necroptosis and RIPK1-dependent apoptosis pathways.

Caption: RIPK1 Signaling in Cell Fate Decisions.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effect of this compound on necroptosis in primary cell cultures.

Caption: General experimental workflow.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's datasheet for the molecular weight of this compound.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage, as recommended by the supplier.[1]

Protocol for Inducing and Inhibiting Necroptosis in Primary Macrophages

This protocol provides an example of how to use this compound to study its effect on necroptosis in primary bone marrow-derived macrophages (BMDMs).

Materials:

-

Primary BMDMs

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

-

This compound stock solution (10 mM in DMSO)

-

Recombinant murine TNFα

-

z-VAD-FMK

-

Vehicle control (DMSO)

-

96-well and 6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed primary BMDMs in appropriate tissue culture plates at a suitable density. For a 96-well plate for viability assays, seed approximately 5 x 10^4 cells per well. For a 6-well plate for Western blotting, seed approximately 2 x 10^6 cells per well. Allow cells to adhere and recover overnight.[12]

-

Pre-treatment:

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a solution of TNFα and z-VAD-FMK in complete culture medium at the desired final concentrations (e.g., 20 ng/mL TNFα and 20 µM z-VAD-FMK).[11]

-

Add the necroptosis-inducing stimuli to the wells already containing this compound or vehicle.

-

Include control wells: untreated cells, cells with this compound alone, and cells with TNFα + z-VAD-FMK alone.

-

-

Incubation: Incubate the plates for the desired time period. For cell viability assays, 4-24 hours is a typical range.[11][12] For analysis of protein phosphorylation, shorter time points (e.g., 1-4 hours) may be optimal.[12]

-

Endpoint Analysis: Proceed with the desired analysis as described in the protocols below.

Cell Viability Assessment (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity, a hallmark of necroptosis.

Materials:

-

LDH cytotoxicity assay kit

-

96-well plate with treated cells

-

Plate reader

Procedure:

-

Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

-

To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of key necroptosis pathway proteins.

Materials:

-

Treated cells in 6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), anti-RIPK1, anti-MLKL, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

After treatment, place the 6-well plates on ice and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Denature the protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Apoptosis and Necroptosis Discrimination

This method uses Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between healthy, apoptotic, and necroptotic/late apoptotic cells.[13]

Materials:

-

Treated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or 7-AAD

-

Annexin V binding buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

After treatment, collect both the supernatant (containing detached, dead cells) and the adherent cells (by trypsinization or gentle scraping).

-

Combine the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

-

Add Annexin V-FITC and PI (or 7-AAD) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Add 400 µL of Annexin V binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Necroptotic/late apoptotic cells: Annexin V-positive, PI-positive

-

Troubleshooting and Considerations

-

Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability. It is crucial to perform experiments with cells from multiple donors to ensure the reproducibility of the results.

-

Inhibitor Specificity: While this compound is a potent RIPK1 inhibitor, it is good practice to include other controls, such as a structurally unrelated RIPK1 inhibitor (e.g., Nec-1s) or genetic knockdown/knockout of RIPK1, to confirm that the observed effects are on-target.

-

Distinguishing Apoptosis and Necroptosis: The use of a pan-caspase inhibitor like z-VAD-FMK is essential to drive the cell death pathway towards necroptosis. However, it is important to confirm the mode of cell death using multiple assays, such as the Annexin V/PI staining and checking for the phosphorylation of key necroptosis markers like MLKL.[13][14]

-